Dilithium isophthalate Dilithium isophthalate
Brand Name: Vulcanchem
CAS No.: 17840-25-4
VCID: VC21024748
InChI: InChI=1S/C8H6O4.2Li/c9-7(10)5-2-1-3-6(4-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1/p-2
SMILES: [Li+].[Li+].C1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-]
Molecular Formula: C8H4Li2O4
Molecular Weight: 178 g/mol

Dilithium isophthalate

CAS No.: 17840-25-4

Cat. No.: VC21024748

Molecular Formula: C8H4Li2O4

Molecular Weight: 178 g/mol

* For research use only. Not for human or veterinary use.

Dilithium isophthalate - 17840-25-4

Specification

CAS No. 17840-25-4
Molecular Formula C8H4Li2O4
Molecular Weight 178 g/mol
IUPAC Name dilithium;benzene-1,3-dicarboxylate
Standard InChI InChI=1S/C8H6O4.2Li/c9-7(10)5-2-1-3-6(4-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1/p-2
Standard InChI Key HAVBHVPVOFMKKA-UHFFFAOYSA-L
SMILES [Li+].[Li+].C1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-]
Canonical SMILES [Li+].[Li+].C1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-]

Introduction

Chemical Identity and Structure

Dilithium isophthalate is the lithium salt of isophthalic acid (benzene-1,3-dicarboxylic acid), where two lithium ions replace the hydrogen atoms in the carboxyl groups. Its meta-positioning of carboxylate groups on the benzene ring creates a distinctive structure with unique electronic and chemical properties.

PropertyValue
CAS Number17840-25-4
Molecular FormulaC8H4Li2O4
Molecular Weight178.0 g/mol
IUPAC Namedilithium;benzene-1,3-dicarboxylate
Standard InChIInChI=1S/C8H6O4.2Li/c9-7(10)5-2-1-3-6(4-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1/p-2
Standard InChIKeyHAVBHVPVOFMKKA-UHFFFAOYSA-L
SMILES[Li+].[Li+].C1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-]
PubChem Compound ID3014998

The molecular structure features a benzene ring with two carboxylate groups at positions 1 and 3, with each carboxylate group associated with a lithium ion. This arrangement distinguishes it from its isomers dilithium phthalate (ortho-substitution, CAS 15968-00-0) and dilithium terephthalate (para-substitution) .

Physicochemical Properties

The physical and chemical properties of dilithium isophthalate are crucial for understanding its behavior in various applications:

Structural Characteristics

Dilithium isophthalate crystallizes in a specific arrangement where lithium ions coordinate with the carboxylate groups. The meta-positioning of these groups on the benzene ring influences the coordination geometry and packing in the crystal structure, which ultimately affects its physical properties and reactivity.

Thermal Properties

While specific thermal data for dilithium isophthalate is limited, studies on related lithium carboxylates suggest good thermal stability. This property is particularly important for battery applications, where thermal stability contributes to safety and longevity .

Solubility

The solubility behavior of dilithium isophthalate significantly impacts its processing and applications. Limited solubility in conventional battery electrolytes is generally beneficial for preventing active material dissolution during cycling, though this can also present processing challenges .

MaterialApproximate Capacity (mAh/g)Voltage vs. Li+/Li (V)Cycling Stability
Dilithium isophthalate150-250*0.7-0.9*Under investigation
Dilithium terephthalate2950.8-1.099.8% retention (50 cycles)
Dilithium 2-aminoterephthalate1800.66-0.86Stable at 500 mA/g

*Values estimated based on related compounds, as specific data for dilithium isophthalate is limited

Performance Enhancement Strategies

Several approaches can enhance the electrochemical performance of dilithium isophthalate:

  • Composite formation: Combining with conductive additives like carbon to improve electronic conductivity

  • Nanostructuring: Controlling particle size and morphology to shorten lithium diffusion paths

  • Functional modification: Introducing additional groups to tune redox potential and solubility

  • Protective coatings: Applying surface coatings to prevent dissolution in electrolytes

Research on dilithium hydroquinone has demonstrated that using metal-organic frameworks (like zeolitic imidazolate framework-7, ZIF-7) as modification layers can effectively block the dissolution of active materials, a strategy potentially applicable to dilithium isophthalate .

Structure-Property Relationships

Effect of Isomeric Positioning

The meta-positioning of carboxylate groups in dilithium isophthalate creates unique electronic effects compared to its ortho and para isomers:

IsomerCarboxylate PositioningElectronic EffectPotential Impact on Properties
Dilithium phthalateOrtho (1,2-)Strong intramolecular interactionsPotential for chelation effects
Dilithium isophthalateMeta (1,3-)Moderate electronic communicationBalanced redox properties
Dilithium terephthalatePara (1,4-)Linear conjugationEnhanced electron delocalization

These structural differences translate into distinct electrochemical behaviors, with the meta-substitution potentially offering a unique balance of properties .

Electronic Structure Modification

Research on related compounds has demonstrated that the electronic structure can be tuned through functional group modification. For example, introducing an electron-donating amino group to dilithium terephthalate lowers its redox potential by 0.14 V, illustrating how electronic properties can be tailored through molecular design .

Cation Effects

Replacing lithium with different cations or using mixed-cation systems can dramatically alter the properties. In dilithium (2,5-dilithium-oxy)-terephthalate, replacing lithium with magnesium in the carboxylate positions raises the redox potential by approximately 800 mV, demonstrating the significant impact of cation choice on electrochemical performance .

Comparison with Related Materials

Dilithium isophthalate belongs to a broader family of lithiated organic compounds being explored for battery applications:

CompoundKey Structural FeatureNotable PropertiesReference
Dilithium isophthalateMeta-positioned carboxylatesBalanced properties
Dilithium terephthalatePara-positioned carboxylatesHigh capacity (295 mAh/g), good cycling
Dilithium 2-aminoterephthalateAmino-functionalizedLower redox potential, stable at high rates
Dilithium hydroquinonePhenolate-based structureHigh capacity (223 mAh/g at 0.1C)
Mg(Li2)-p-DHTMixed Mg/Li cationsHigher redox potential (~3.5V vs. Li+/Li)

This comparison reveals how subtle structural variations can significantly impact electrochemical performance, providing valuable insights for the rational design of improved materials .

Synthesis and Characterization Techniques

Structural Characterization

Several techniques are crucial for characterizing dilithium isophthalate:

  • X-ray Diffraction (XRD): Provides crystal structure information

  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirms carboxylate formation

  • Nuclear Magnetic Resonance (NMR): Offers insights into local chemical environments

  • Scanning Electron Microscopy (SEM): Examines morphology and particle size

Electrochemical Characterization

For battery applications, key characterization methods include:

  • Cyclic Voltammetry: Identifies redox potentials

  • Galvanostatic Cycling: Assesses capacity and cycling stability

  • Electrochemical Impedance Spectroscopy: Examines charge transfer resistance

  • In-situ Techniques: Monitors structural changes during cycling

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